molecular formula C31H37F3N4O9 B12387915 Zifanocycline (TFA)

Zifanocycline (TFA)

Cat. No.: B12387915
M. Wt: 666.6 g/mol
InChI Key: GYVCTUQXDLSCNC-LAYBQELUSA-N
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Description

Zifanocycline (TFA), also known as KBP-7072, is a semi-synthetic aminomethylcycline antibiotic, a subclass of tetracyclines, developed by KBP BioSciences. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Its mechanism involves binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis . Zifanocycline (TFA) is orally bioavailable and has been investigated in phase-I clinical trials (NCT02454361, NCT02654626) for treating acute bacterial skin infections, community-acquired pneumonia, and complicated intra-abdominal infections . However, recent reports indicate its development status as "discontinued" .

Properties

Molecular Formula

C31H37F3N4O9

Molecular Weight

666.6 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H36N4O7.C2HF3O2/c1-31(2)18-8-15(11-33-9-13-5-14(13)10-33)23(34)20-16(18)6-12-7-17-22(32(3)4)25(36)21(28(30)39)27(38)29(17,40)26(37)19(12)24(20)35;3-2(4,5)1(6)7/h8,12-14,17,22,34-35,38,40H,5-7,9-11H2,1-4H3,(H2,30,39);(H,6,7)/t12-,13?,14?,17-,22-,29-;/m0./s1

InChI Key

GYVCTUQXDLSCNC-LAYBQELUSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Zifanocycline (TFA) is a semi-synthetic derivative of tetracycline. The synthesis involves the modification of the tetracycline core structure to introduce an aminomethyl group, enhancing its antibacterial properties

Industrial Production Methods: Industrial production of Zifanocycline (TFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Zifanocycline (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically derivatives of Zifanocycline (TFA) with modified antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections .

Scientific Research Applications

Zifanocycline (TFA) has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Zifanocycline (TFA) with other antimicrobial agents mentioned in the evidence, focusing on structural class, spectrum, mechanisms, and developmental status.

Table 1: Comparative Analysis of Zifanocycline (TFA) and Selected Antimicrobial Agents

Compound Class Spectrum Mechanism MIC/MFC Values Administration Development Status
Zifanocycline (TFA) Aminomethylcycline Broad-spectrum (Gram+/−, drug-resistant) 30S ribosomal inhibition Not explicitly reported Oral/IV Discontinued (Phase I)
Parasin I Antimicrobial peptide Gram+/− bacteria, fungi Membrane disruption 1–4 µg/mL (bacteria), 1–2 µg/mL (fungi) Topical? Preclinical
Coronarin D Sesquiterpene Candida albicans, Gram+ bacteria Undefined MIC: 2 mg/mL, MFC: 4 mg/mL Undefined Preclinical
Zelkovamycin Cyclic peptide Broad (bacteria, fungi) Undefined 0.01–300 µg/mL Undefined Preclinical
AVX 13616 Undefined Drug-resistant Staphylococcus Undefined MIC: 2–4 µg/mL Topical? Preclinical

Key Findings

Structural and Mechanistic Differences: Zifanocycline (TFA) is the only tetracycline derivative in this comparison, leveraging ribosomal inhibition. In contrast, Parasin I (peptide) and Coronarin D (sesquiterpene) disrupt microbial membranes or exhibit undefined mechanisms . Zelkovamycin, a cyclic peptide, and AVX 13616 (structure undefined) lack mechanistic clarity but show broad activity .

Spectrum of Activity: Zifanocycline (TFA) and Parasin I cover both Gram-positive and Gram-negative bacteria, but Zifanocycline (TFA) uniquely targets multidrug-resistant strains. Coronarin D and AVX 13616 are narrower in scope, focusing on fungi and Staphylococcus, respectively .

Pharmacokinetics and Administration: Zifanocycline (TFA) is notable for oral bioavailability, unlike Parasin I (likely topical due to peptide instability) and AVX 13616 (compared to mupirocin, a topical agent) .

Developmental Progress: Zifanocycline (TFA) advanced to phase-I trials but was discontinued, while others remain in preclinical stages .

Research Highlights and Limitations

  • Zifanocycline (TFA): Demonstrated efficacy in a neutropenic murine thigh infection model against A. baumannii, with dose-dependent pharmacokinetics . However, its discontinuation suggests challenges in clinical translation.
  • Parasin I: Derived from fish mucosa, it offers a novel host-defense peptide template but lacks in vivo validation .

Q & A

Q. What is the mechanism of action (MoA) of Zifanocycline (TFA) against bacterial pathogens, and how does it differ from earlier tetracyclines?

Zifanocycline (TFA) is a third-generation aminomethylcycline that inhibits bacterial ribosome function by binding to the 30S ribosomal subunit, disrupting protein synthesis. Unlike earlier tetracyclines, its structure includes an aminomethyl modification, enhancing activity against tetracycline-resistant strains (e.g., those expressing tet efflux pumps or ribosomal protection proteins) . Comparative studies show minimal impact of acquired tetracycline resistance genes on its efficacy .

Q. What in vitro methodologies are recommended for assessing Zifanocycline’s activity against multidrug-resistant (MDR) Gram-negative pathogens?

Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs), with adjustments for cation concentration (e.g., Mg²⁺/Ca²⁺) to reflect physiological conditions. Include quality control strains (e.g., A. baumannii ATCC 19606) and compare against tigecycline/omadacycline as benchmarks. Note that MICs for carbapenem-resistant A. baumannii range from 0.06–0.5 mg/L .

Q. How should researchers mitigate interference from the trifluoroacetic acid (TFA) counterion in cellular assays?

TFA residues (10–45% in lyophilized peptides) can alter cell viability. For cell-based studies, use TFA removal protocols (e.g., ion-pair chromatography or neutralization with weak bases) and validate results with TFA-free controls .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize Zifanocycline dosing in preclinical infection models?

Employ neutropenic murine models (e.g., thigh infection or pneumonia) to correlate free drug area under the curve (fAUC)/MIC ratios with efficacy. For static, 1-log, and 2-log kill effects against MRSA, projected daily doses are 6.92, 9.63, and 13.22 mg/kg, respectively. Use population PK modeling to account for inter-strain variability in MICs .

Q. What experimental strategies address contradictions in reported classifications of Zifanocycline as an aminoglycoside versus aminomethylcycline?

Conduct a scoping review to resolve nomenclature discrepancies. Cross-reference primary sources (e.g., chemical class in clinical trial records vs. erroneous aminoglycoside classifications ). Validate findings via structural analysis (e.g., X-ray crystallography of ribosome binding ).

Q. How should researchers design studies to evaluate Zifanocycline’s activity against tetracycline-resistant S. aureus strains?

Use isogenic pairs of tetracycline-susceptible and -resistant S. aureus (e.g., strains with tet(M) or tet(K)). Compare MICs of zifanocycline, tigecycline, and omadacycline. For time-kill assays, test concentrations ≥1× MIC at 6-hour intervals to assess bactericidal activity .

Q. What systematic review frameworks are suitable for synthesizing preclinical data on Zifanocycline’s efficacy?

Apply PRISMA guidelines to screen studies for bias (e.g., small sample sizes in murine models). Use Cochrane criteria to assess heterogeneity in MIC ranges and in vivo dosing regimens. Meta-analyses should stratify data by pathogen type (e.g., A. baumannii vs. Enterobacterales) .

Methodological Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for Zifanocycline studies?

  • Feasible: Prioritize murine infection models with established PK/PD endpoints.
  • Novel: Investigate understudied indications (e.g., hospital-acquired pneumonia).
  • Ethical: Adhere to ARRIVE guidelines for animal welfare in efficacy studies .

Q. What controls are essential when evaluating Zifanocycline’s impact on bacterial biofilm formation?

Include untreated biofilms, solvent controls (e.g., DMSO), and comparator antibiotics. Use confocal microscopy with live/dead staining to quantify biomass reduction. Report MICs in both planktonic and biofilm-associated cells .

Data Interpretation and Reporting

Q. How should researchers contextualize phase I clinical trial data amid reports of discontinued development?

Critically appraise trial registries (e.g., NCT05507463 ) for updates. Compare discontinuation claims with recent preclinical data (e.g., murine efficacy against MDR pathogens ) to identify gaps in translational feasibility.

Q. What statistical methods are recommended for analyzing Zifanocycline’s in vivo efficacy across geographically diverse A. baumannii isolates?

Use non-linear regression to model dose-response relationships. Apply Monte Carlo simulations to predict target attainment rates (e.g., ≥90% probability of fAUC/MIC >12) for heterogeneous populations .

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